Product packaging for Acetylleucine(Cat. No.:CAS No. 99-15-0)

Acetylleucine

Cat. No.: B1630630
CAS No.: 99-15-0
M. Wt: 173.21 g/mol
InChI Key: WXNXCEHXYPACJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetylleucine (CAS 99-15-0) is a modified, acetylated derivative of the essential amino acid L-leucine, offered as a high-purity material for research applications. Its unique properties have made it a compound of interest in several scientific fields, particularly for investigating cellular metabolism and neurological function. A key area of research involves its distinct uptake mechanism; unlike leucine, which uses the L-type amino acid transporter (LAT1), this compound is a substrate for organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This transporter switching allows for different cellular distribution and bypasses rate-limiting steps in leucine-mediated signaling, providing a valuable tool for probing metabolic pathways . Researchers are exploring the potential of this compound in studies related to cellular energy regulation. Once inside cells, it is metabolized into acetate and L-leucine, entering enzyme-controlled pathways that may correct metabolic dysfunction and improve adenosine triphosphate (ATP) energy production . Preclinical studies suggest it may help modulate the mTORC1 pathway, potentially promoting autophagy—the process by which cells break down and recycle damaged components . This mechanism is of interest in models of neurodegeneration and traumatic brain injury, where this compound has been shown to attenuate cell death and reduce neuroinflammation . Additional research points to its ability to stabilize neuronal membrane potentials and normalize intracellular calcium homeostasis, thereby improving cellular signaling processes . This product is intended for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B1630630 Acetylleucine CAS No. 99-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXCEHXYPACJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859594
Record name N-Acetylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-15-0, 1188-21-2
Record name Acetyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylleucine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Acetyl-DL-leucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetylleucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Leucine, N-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Acetylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-DL-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76S41V71X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of N-Acetyl-DL-leucine involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The current working hypothesis is that N-Acetyl-DL-leucine enters metabolic pathways, and its effects are mediated via its metabolic products.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-DL-leucine have been observed over time. For instance, in a study on cerebellar ataxia, it was found that N-Acetyl-DL-leucine rapidly improved symptoms, functioning, and quality of life for pediatric and adult patients.

Dosage Effects in Animal Models

In animal models, the effects of N-Acetyl-DL-leucine vary with different dosages. For example, in a study on Niemann-Pick disease type C (NPC), N-Acetyl-DL-leucine was associated with positive symptomatic and neuroprotective, disease-modifying effects.

Biological Activity

Acetylleucine, a modified form of the amino acid leucine, has garnered attention in recent years for its potential therapeutic applications, particularly in neurodegenerative disorders and lysosomal storage diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and potential therapeutic benefits.

This compound exhibits several biological activities that contribute to its therapeutic effects:

  • Inhibition of mTORC1 : this compound inhibits the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism. This inhibition promotes autophagy, a cellular process that degrades and recycles damaged proteins and organelles, thus reducing inflammation and improving cellular health .
  • Enhancement of Energy Metabolism : Research indicates that this compound enhances glucose metabolism and increases ATP production in cells. This is particularly relevant in conditions like cerebellar ataxia, where improved energy utilization can lead to better motor coordination .
  • Lysosomal Function Improvement : this compound has been shown to improve lysosomal function, which is crucial for cellular waste management. Dysfunctional lysosomes are implicated in various neurodegenerative diseases, including Parkinson's disease (PD) and Niemann-Pick disease type C (NPC) .

Case Studies

  • Niemann-Pick Disease Type C : A double-blind, placebo-controlled trial demonstrated that this compound significantly improved neurological symptoms in patients with NPC. The treatment led to enhanced lysosomal function and metabolic flux, suggesting a potential disease-modifying effect .
  • Parkinson's Disease : In a recent study involving individuals with idiopathic REM sleep behavior disorder (iRBD), this compound was observed to slow the progression of prodromal PD. The compound's ability to enhance ATP production and improve neuronal activity may contribute to its neuroprotective effects .

Research Findings

A comprehensive study analyzed the effects of this compound on various cell types, including patient-derived fibroblasts from NPC patients. The results indicated that N-acetyl-L-leucine was more effective than its D-enantiomer in reducing lysosomal storage issues, highlighting the importance of the compound's stereochemistry in its biological activity .

Summary of Biological Activities

Activity Description
mTORC1 InhibitionPromotes autophagy; reduces inflammation
Energy Metabolism EnhancementIncreases ATP production; improves glucose utilization
Lysosomal Function ImprovementEnhances waste management; addresses dysfunction in neurodegenerative diseases

Scientific Research Applications

Acetyl-DL-leucine, a modified and acetylated form of the natural amino acid leucine, has garnered attention for its therapeutic applications, particularly in treating vertigo and neurological disorders . Marketed as Tanganil in France since 1957, it has been used as an over-the-counter drug for vertigo . Recent studies suggest its potential in various other conditions, leading to ongoing clinical trials and increased research into its mechanisms of action .

Scientific Research Applications

Neurological Disorders
Acetyl-DL-leucine is being investigated as a treatment for several neurological disorders. Clinical trials are in progress, examining its efficacy in treating Niemann-Pick disease type C, GM2 gangliosidoses, and Ataxia-Telangiectasia . Animal studies have indicated neuroprotective and disease-modifying effects in ataxia models .

A study published in Nature Communications highlighted two cases where acetyl-DL-leucine halted the progression of Parkinson's disease in its early stages . Significant markers in the prodromal stage of Parkinson’s disease were reduced after administration of acetyl-DL-leucine (ADLL) .

Vertigo and Dizziness
Acetylleucine has been used for the symptomatic treatment of acute vertigo . However, a systematic review found no solid evidence of its efficacy in treating vertigo and dizziness, despite its frequent prescription .

Traumatic Brain Injury (TBI)
Research indicates that N-acetyl-L-leucine (NALL) treatment can improve autophagy flux and restrict neuronal death after moderate TBI . In mice with controlled cortical impact-induced experimental TBI, N-acetyl-L-leucine treatment led to an increase in autophagy, reduced neuronal death, and improved motor and cognitive outcomes .

Lysosomal Storage Disorders (LSD)
Acetyl-leucine has shown symptomatic and disease-modifying effects in animal models of LSDs, including Niemann-Pick disease type C (NPC) and GM2 gangliosidosis . Clinical trials have demonstrated that N-acetyl-L-leucine has rapid beneficial effects on neurological signs and symptoms, with an excellent safety profile .

SynGAP1-related disorder
Acetyl-leucine has been identified as a potential drug repurposing candidate for treatment of SynGAP1-related disorder .

Case Studies

Parkinson's Disease
In two case reports, acetyl-DL-leucine prevented the appearance of manifest Parkinson's disease in individuals with REM Sleep Behavior Disorder, a specific prodrome of Parkinson's disease . Significant markers in the prodromal stage of Parkinson’s disease were reduced after administration of acetyl-DL-leucine (ADLL) .

Cerebellar Ataxia
While some studies have shown improvements in glucose usage and central vestibular compensation in patients with cerebellar ataxia , a randomized clinical crossover trial found that a 6-week treatment with acetyl-DL-leucine was not effective in 108 patients with cerebellar ataxia .

Data Table: Summary of Clinical Trials and Studies

ConditionStudy TypeFindings
Parkinson's Disease (Prodromal)Case ReportsAcetyl-DL-leucine halted disease progression in two patients with REM Sleep Behavior Disorder; imaging patterns showed potential reversibility
Cerebellar AtaxiaRandomized Clinical Crossover TrialNo significant efficacy found in a 6-week treatment with acetyl-DL-leucine
Traumatic Brain InjuryAnimal StudiesN-acetyl-L-leucine improved autophagy, reduced neuronal death, and improved motor and cognitive outcomes in mice
Lysosomal Storage DisordersClinical TrialsN-acetyl-L-leucine had rapid beneficial effects on neurological signs and symptoms with an excellent safety profile

Adverse Effects and Safety Profile

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Molecular Weight Key Structural Features Primary Applications
This compound C₈H₁₅NO₃ 173.21 Branched side chain (-CH₂CH(CH₃)₂) Vertigo, cerebellar ataxia
N-Acetylisoleucine C₈H₁₅NO₃ 173.21 β-branched side chain (-CH(CH₂CH₃)CH₂) Muscle recovery biomarkers
N-Acetyltyrosine C₁₁H₁₃NO₃ 207.23 Aromatic ring with hydroxyl group Lung function biomarkers
N-Acetylglutamine C₇H₁₂N₂O₄ 188.18 Polar amide side chain Neonatal hypoglycemia prediction

Key Insights :

  • This compound vs. N-Acetylisoleucine : Despite identical molecular formulas, their side-chain branching dictates distinct biological roles. This compound targets neuronal stability, while N-acetylisoleucine correlates with muscle volume recovery in post-stroke patients .
  • This compound vs. N-Acetyltyrosine : N-Acetyltyrosine is elevated in patients with restrictive lung disease, reflecting protein acetylation disturbances, unlike this compound’s vestibular focus .
  • This compound vs. N-Acetylglutamine : N-Acetylglutamine is a predictive biomarker for neonatal macrosomia, whereas this compound lacks metabolic biomarker roles .

Clinical Efficacy and Research Findings

Compound Efficacy in Clinical Studies Key Research Findings
This compound Limited RCT evidence; observational studies suggest symptom relief in 50–70% of vertigo cases Ineffective vs. carbamazepine for vertigo attacks ; possible neuroprotection via membrane stabilization .
N-Acetylisoleucine Not directly tested clinically Correlated with muscle volume recovery (ρ = 0.54, P = 0.010) .
N-Acetyltyrosine Biomarker utility only Elevated in abnormal total lung capacity (TLC) cases; linked to pulmonary fibrosis pathways .
N-Acetylglutamine Predictive biomarker (AUC = 0.943) Identified as a top predictor for neonatal hypoglycemia .

Key Insights :

  • This compound’s clinical use persists despite insufficient RCT data, whereas other acetylated amino acids serve primarily as biomarkers.
  • Structural isomerism (e.g., leucine vs. isoleucine) significantly impacts biological specificity.

Metabolic and Pharmacokinetic Profiles

  • This compound : Rapid absorption via oral/IV routes; common side effects include nausea and diarrhea .
  • N-Acetyltyrosine: Generated from acetylated protein hydrolysis; catabolized by aminoacylase enzymes .
  • N-Acetylisoleucine : Associated with increased quadriceps muscle volume in neuromuscular rehabilitation .

Preparation Methods

Acetylation via Acetic Anhydride

The classical synthesis of N-Acetyl-L-leucine involves the reaction of L-leucine with acetic anhydride in aqueous alkaline conditions. This exothermic process typically employs sodium hydroxide to deprotonate the amino group of leucine, facilitating nucleophilic attack on the electrophilic carbonyl carbon of acetic anhydride. A representative procedure involves dissolving L-leucine in a sodium hydroxide solution, followed by dropwise addition of acetic anhydride under controlled temperatures (25–50°C). Acidification with hydrochloric acid precipitates the product, which is isolated via filtration and recrystallization.

Key limitations of this method include competing hydrolysis of acetic anhydride, which reduces yields, and the need for laborious isolation steps. Industrial-scale implementations report molar yields of approximately 70%, constrained by side reactions and inefficient mixing in batch reactors.

Ester Intermediate Routes

Alternative pathways utilize methyl leucinate hydrochloride as a starting material. In a three-step process developed by Glaenzer et al., methyl leucinate undergoes Brenner esterification with sodium methoxide, followed by acetylation in pyridine and hydrolysis in aqueous ethanol. While this route avoids direct handling of acetic anhydride, it introduces complexity through multiple isolation steps, resulting in suboptimal overall yields.

Continuous Flow Synthesis: Revolutionizing Acetylleucine Production

Single-Stage Acetylation in Microreactors

The advent of continuous flow technology has addressed many inefficiencies of batch methods. A patented process (WO2012038515A1) demonstrates acetylation in a microreactor or plate heat exchanger, achieving near-quantitative yields within seconds. In this system, an aqueous solution of sodium leucinate and acetic anhydride are introduced via separate feeds, with residence times as short as 2.5–30 seconds (Table 1).

Table 1: Continuous Flow Acetylation Parameters and Outcomes

Residence Time (s) Temperature (°C) Molar Ratio (Ac₂O:Leucine) Yield (%)
9.1 25 1.78 100
8.7 25 1.56 100
4.1 25 1.40 94
2.5 25 1.43 96

The reactor’s high surface-to-volume ratio ensures rapid heat dissipation, minimizing acetic anhydride hydrolysis. In-line Raman spectroscopy enables real-time monitoring, allowing precise control over stoichiometry and reaction kinetics.

Two-Stage Reactors for Combined Acetylation and Racemization

For producing racemic N-Acetyl-DL-leucine, the patent describes a two-stage continuous flow system. The first stage acetylates L-leucine, while the second introduces additional acetic anhydride at elevated temperatures (90°C) to induce racemization. This configuration achieves racemization rates exceeding 94–99% within 30–120 seconds, leveraging excess acetic anhydride as both a reagent and catalyst.

Critical Advantages Over Batch Methods:

  • Scalability: Flow rates up to 8.2 kg·h⁻¹ validate industrial applicability.
  • Yield Enhancement: Elimination of intermediate isolation steps reduces product loss.
  • Energy Efficiency: Short residence times lower thermal degradation risks.

Racemization Mechanisms and Catalytic Strategies

Base-Catalyzed Racemization

Under alkaline conditions, the α-hydrogen of N-Acetyl-L-leucine becomes acidic, enabling reversible deprotonation and racemization via a planar enolate intermediate. Continuous flow systems exploit this by maintaining basic pH through sodium hydroxide residues, coupled with elevated temperatures (50–90°C) to accelerate interconversion.

Acetic Anhydride as Racemization Catalyst

Surprisingly, acetic anhydride itself promotes racemization in the absence of traditional catalysts. At molar ratios exceeding 3.8 equivalents, acetic anhydride stabilizes transition states through acyl transfer, achieving near-complete racemization within minutes. This dual role simplifies process design by reducing reagent diversity.

Industrial-Scale Implementations and Economic Considerations

Reactor Design Innovations

Large-scale production employs silicon carbide (SiC) reactors for their corrosion resistance and thermal stability. The Boostec® reactor, configured with multiple injection plates, exemplifies modular design, enabling sequential acetylation and racemization in a single unit.

Cost-Benefit Analysis of Continuous vs. Batch Processes

Batch Process Economics:

  • Labor Costs: Manual transfers and isolation increase operational expenses.
  • Yield Penalty: Hydrolysis and side reactions necessitate excess acetic anhydride.

Continuous Flow Economics:

  • Capital Expenditure: High initial investment in microreactor systems.
  • Operational Savings: 20–30% reduction in raw material consumption via precise stoichiometric control.

Q & A

Q. What experimental models are most effective for studying Acetylleucine’s mechanism of action in vestibular disorders?

Methodological Answer:

  • Use in vitro neuronal cultures to assess this compound’s modulation of ion channels or synaptic transmission. For in vivo models , employ rodent rotational/balance tests (e.g., rotarod assays) to quantify improvements in motor coordination .
  • Validate findings with electrophysiological recordings of vestibular nucleus activity to correlate behavioral outcomes with neuronal hyperexcitability reduction .

Q. How should researchers design clinical trials to evaluate this compound’s efficacy in cerebellar ataxia?

Methodological Answer:

  • Adopt a double-blind, randomized controlled trial (RCT) with standardized outcome measures like the Scale for the Assessment and Rating of Ataxia (SARA).
  • Include stratification by disease severity and use crossover designs to mitigate inter-subject variability. Ensure rigorous blinding protocols to minimize bias in symptom reporting .

Q. What analytical techniques are critical for characterizing this compound’s pharmacokinetics?

Methodological Answer:

  • Employ high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to quantify plasma concentrations.
  • Model pharmacokinetic parameters (e.g., half-life, bioavailability) using compartmental analysis, ensuring reproducibility through triplicate measurements and calibration with certified reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical and clinical data on this compound’s neuroprotective effects?

Methodological Answer:

  • Conduct meta-analyses of existing studies to identify confounding variables (e.g., dosing regimens, species-specific responses).
  • Validate hypotheses using human-induced pluripotent stem cell (iPSC) -derived neurons to bridge translational gaps. Address discrepancies through dose-response studies in multiple model systems .

Q. What strategies optimize the detection of this compound’s interactions with CNS-targeted drugs?

Methodological Answer:

  • Use isobolographic analysis to quantify synergistic or antagonistic effects with anticonvulsants or antidepressants.
  • Combine patch-clamp electrophysiology and calcium imaging to assess real-time changes in neuronal activity when co-administered with other neuroactive compounds .

Q. How can researchers address variability in this compound’s therapeutic outcomes across patient subgroups?

Methodological Answer:

  • Apply machine learning algorithms to clinical datasets to identify biomarkers (e.g., genetic polymorphisms, baseline vestibular function) predictive of treatment response.
  • Validate findings through post hoc subgroup analyses in RCTs, adjusting for covariates like age, comorbidities, and concurrent medications .

Q. What methodologies are recommended for studying this compound’s long-term safety in neurodegenerative diseases?

Methodological Answer:

  • Implement longitudinal cohort studies with periodic neuroimaging (e.g., MRI) to monitor structural changes in the cerebellum.
  • Use adverse event reporting systems aligned with FDA/EMA guidelines, ensuring systematic documentation of off-target effects over extended follow-up periods .

Data Analysis and Reproducibility

Q. How should researchers handle conflicting results in this compound’s dose-response relationships?

Methodological Answer:

  • Perform sensitivity analyses to test robustness against outliers. Use non-linear regression models (e.g., sigmoidal curves) to identify threshold effects.
  • Publish raw datasets and analysis code in repositories like Figshare or Zenodo to enable independent verification .

Q. What statistical approaches mitigate false positives in this compound’s preclinical studies?

Methodological Answer:

  • Apply Bonferroni correction or false discovery rate (FDR) control for multiple comparisons.
  • Predefine primary endpoints in protocols registered on platforms like ClinicalTrials.gov to reduce HARKing (hypothesizing after results are known) .

Experimental Design and Ethics

Q. How to ensure ethical compliance when recruiting participants for this compound trials involving vulnerable populations (e.g., elderly with balance disorders)?

Methodological Answer:

  • Obtain informed consent using simplified language and audiovisual aids. Establish Data Safety Monitoring Boards (DSMBs) to oversee trial conduct.
  • Adhere to NIH or local IRB guidelines for inclusion/exclusion criteria, prioritizing equitable access while minimizing risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylleucine
Reactant of Route 2
Reactant of Route 2
Acetylleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.